molecular formula C6H4O3S B3025415 Thieno[3,4-c]furan-1,3(4H,6H)-dione CAS No. 75532-25-1

Thieno[3,4-c]furan-1,3(4H,6H)-dione

Cat. No. B3025415
CAS RN: 75532-25-1
M. Wt: 156.16 g/mol
InChI Key: OEPDMUMGYXMSJZ-UHFFFAOYSA-N
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Description

Thieno[3,4-c]furan-1,3(4H,6H)-dione, also known as furan-fused 3-sulfolene , is a chemical compound that can be used as a bis-diene . It reacts sequentially with a variety of dienophiles to construct four types of skeleton, depending on the dienophile and the reaction conditions .


Synthesis Analysis

The synthesis of this compound involves several steps. The compound can be alkylated to give its 4-alkyl, 4,6-dialkyl, or 4,4-dialkyl derivatives selectively . These derivatives can then be used as 3,4-dimethylenefuran synthons in intramolecular Diels–Alder reactions .


Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a furan and 3-sulfolene moieties that could be used as diene components in Diels-Alder reactions .


Chemical Reactions Analysis

This compound can undergo several types of chemical reactions. For instance, it can react with dienophiles in a Diels-Alder reaction to form different types of skeletons . It can also undergo alkylation to form its 4-alkyl, 4,6-dialkyl, or 4,4-dialkyl derivatives .

Scientific Research Applications

Electropolymerization and Optical Properties

Thieno[3,4-c]furan-1,3(4H,6H)-dione derivatives have been investigated for their electropolymerization properties and optical characteristics. Research shows that these compounds, especially when synthesized as donor-acceptor-donor type monomers, exhibit unique redox and optical properties. These properties are crucial in the development of advanced materials for electronic applications, such as electrochromic devices. The impact of heteroatom variation in these compounds on their band gaps and quantum yields has been a key focus, providing insights into the tunability of their electronic properties (Çakal, Cihaner, & Önal, 2020).

Organic Thin-Film Transistors

Another significant application is in the field of organic thin-film transistors. This compound-based materials have been used to create organic semiconductors with potential in large-area flexible electronic devices. These materials demonstrate promising performance characteristics like high charge carrier mobility and stability at various temperatures. Furthermore, their solubility and processability with green solvents like toluene highlight their environmental benefits over traditional semiconductors (Ding et al., 2018).

Synthesis and Reactivity in Organic Chemistry

In organic chemistry, this compound and its derivatives are versatile building blocks. They have been used in Diels–Alder reactions to construct diverse molecular skeletons, demonstrating their utility in synthetic chemistry. These reactions enable the creation of complex structures from simpler precursors, making them valuable in developing pharmaceuticals and advanced materials (Suzuki, Kubomura, & Takayama, 1997).

properties

IUPAC Name

4,6-dihydrothieno[3,4-c]furan-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O3S/c7-5-3-1-10-2-4(3)6(8)9-5/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPDMUMGYXMSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CS1)C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

75532-25-1
Record name 4,6-dihydrothieno[3,4-c]furan-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 3-hydroxy tetrahydro thiophene-3,4-dicarboxylicacid-4-methylester (2.87 g, 14.9 mmol) in acetic anhydride (20 ml) was refluxed for 4 h. The reaction mixture was filtered and concentrated under reduce pressure. The solid residue was triturated with acetone, dried with Na2SO4 and concentrated in vacuo. The solid product was recrystallized from benzene to give 2,5-dihydrothiophene-3,4-dicarboxylic anhydride in 26% yield.
Name
3-hydroxy tetrahydro thiophene-3,4-dicarboxylicacid-4-methylester
Quantity
2.87 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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